molecular formula C15H19F3N4O3 B2550272 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid CAS No. 1803607-26-2

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid

Cat. No.: B2550272
CAS No.: 1803607-26-2
M. Wt: 360.337
InChI Key: WQGHCEPUVDGAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a cyclopropylpiperazine moiety attached to a pyridin-2-amine core, with trifluoroacetic acid as a counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid typically involves the reaction of 4-cyclopropylpiperazine with pyridin-2-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its versatility as a small molecule scaffold makes it valuable for various research and development purposes.

Properties

IUPAC Name

(6-aminopyridin-3-yl)-(4-cyclopropylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.C2HF3O2/c14-12-4-1-10(9-15-12)13(18)17-7-5-16(6-8-17)11-2-3-11;3-2(4,5)1(6)7/h1,4,9,11H,2-3,5-8H2,(H2,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHCEPUVDGAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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